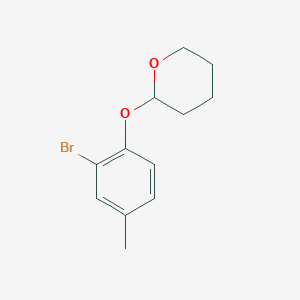

2-(2-bromo-4-methylphenoxy)tetrahydro-2H-pyran

Description

Properties

IUPAC Name |

2-(2-bromo-4-methylphenoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-9-5-6-11(10(13)8-9)15-12-4-2-3-7-14-12/h5-6,8,12H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPVKDAXBCLEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2CCCCO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50551476 | |

| Record name | 2-(2-Bromo-4-methylphenoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114212-23-6 | |

| Record name | 2-(2-Bromo-4-methylphenoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 2-Bromo-4-Methylphenol Intermediate

The synthesis of 2-(2-bromo-4-methylphenoxy)tetrahydro-2H-pyran begins with the preparation of 2-bromo-4-methylphenol, which is achieved via a controlled bromination of p-cresol. This step is crucial as it introduces the bromine substituent at the ortho position relative to the hydroxyl group on the methylphenol ring.

Key Features of the Bromination Process:

Continuous Bromination Reactor: The process employs a continuous flow tubular reactor where bromine and p-cresol solutions are mixed and reacted under tightly controlled conditions to minimize by-product formation, particularly 2,6-dibromo-4-methylphenol.

-

- Bromine and p-cresol are diluted to 5–100% concentration, preferably 20–50%.

- Molar ratio of bromine to p-cresol is maintained between 0.8 and 1.1, optimally around 0.98–1.03.

- Temperature control is critical: both bromine and p-cresol solutions are cooled to between -35°C and 30°C before entering the reactor; reaction temperature ranges from -25°C to 50°C, optimally -15°C to 30°C.

Solvent Use: Ethylene dichloride or chloroform are used as solvents to facilitate the reaction and control temperature.

Post-Reaction Processing: After bromination, hydrogen bromide and solvents are recovered, and the crude product undergoes distillation or rectification to isolate high-purity 2-bromo-4-methylphenol.

Representative Experimental Data:

| Parameter | Embodiment 1 (Lab Scale) | Embodiment 2 (Pilot Scale) |

|---|---|---|

| Reactor volume | 500 mL three-neck flask | 5000 mL three-neck flask |

| Solvent | Ethylene dichloride (370 g / 3700 g) | Ethylene dichloride (3700 g) / Chloroform (5940 g) |

| p-Cresol | 108 g (1.00 mol) | 1080 g (10.0 mol) |

| Bromine | 156.8 g (0.98 mol) | 1608 g (10.05 mol) / 513 mL (10 mol) |

| Temperature (reaction) | 10–20°C | 0–15°C (ethylene dichloride), -5–10°C (chloroform) |

| Yield of 2-bromo-4-methylphenol | 93.2% (174.3 g) | 96.7% (1809 g) / 97.3% (1819 g) |

| Purity after rectification | 99.8% | 99.8% |

This continuous bromination method ensures high yield and purity with minimal by-product formation, making it suitable for scale-up and industrial production.

Related Synthetic Methodologies for Tetrahydropyran Derivatives

Research literature on pyran and tetrahydropyran derivatives synthesis provides insight into potential synthetic strategies relevant to the etherification step:

Base-Promoted Domino Reactions: A study on base-promoted domino protocols for synthesizing 2H-pyran derivatives highlights the use of base catalysis to form pyran rings and related structures through consecutive addition-elimination and cyclization steps. These methods demonstrate the feasibility of constructing tetrahydropyran rings and their functionalization under mild conditions.

Relevance to Ether Formation: The phenoxy-tetrahydropyran ether bond can be formed via nucleophilic substitution or via ring-opening reactions of epoxides or similar intermediates, often facilitated by bases or Lewis acids.

Summary Table of Preparation Steps

Chemical Reactions Analysis

2-(2-bromo-4-methylphenoxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding phenolic derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride .

Scientific Research Applications

Pharmaceutical Applications

The compound shows promise in pharmaceutical research due to its potential biological activities. Similar compounds have been investigated for their interactions with enzymes and receptors, suggesting that 2-(2-bromo-4-methylphenoxy)THP may exhibit antimicrobial or anticancer properties. Research indicates that compounds with related structures can influence biochemical pathways critical for cell growth and apoptosis .

Synthetic Chemistry

In synthetic chemistry, 2-(2-bromo-4-methylphenoxy)THP serves as a valuable building block for creating more complex molecules. Its dual functionality as both a heterocyclic compound and an aromatic derivative makes it particularly useful in organic synthesis. It has been utilized as a safer phosgene equivalent in the synthesis of ureas, demonstrating its versatility in chemical transformations .

Interaction Studies

Research focusing on the interaction of 2-(2-bromo-4-methylphenoxy)THP with various nucleophiles has provided insights into its reactivity. For instance, studies have shown that this compound can effectively participate in nucleophilic substitutions, which are essential for developing new pharmaceuticals .

Biomimetic Studies

A notable study involved using 2-(2-bromo-4-methylphenoxy)THP as part of a ligand design for creating diiron complexes that mimic the active sites of bacterial hydroxylases. This research highlights the compound's role in advancing biomimetic chemistry, which seeks to replicate natural processes through synthetic means .

Comparative Analysis with Related Compounds

To better understand the significance of 2-(2-bromo-4-methylphenoxy)THP, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methyltetrahydropyran | Tetrahydropyran without substitution | Used as an organic reaction solvent |

| 2-Bromotetrahydrofuran | Tetrahydrofuran with bromine | Known for its reactivity in nucleophilic substitutions |

| 4-Bromo-4-methylphenol | Phenolic compound with bromine | Exhibits strong antimicrobial properties |

This table illustrates how 2-(2-bromo-4-methylphenoxy)THP stands out due to its unique combination of functionalities, enhancing its applicability in both synthetic and pharmaceutical contexts .

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methylphenoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The bromine atom in the compound can participate in halogen bonding, influencing the reactivity and binding affinity of the compound with various substrates . The tetrahydropyran ring provides structural stability and influences the compound’s overall reactivity .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between 2-(2-bromo-4-methylphenoxy)tetrahydro-2H-pyran and related tetrahydropyran derivatives:

Spectroscopic and Physical Properties

- NMR Data : The target compound’s ¹H NMR (CDCl₃) shows characteristic peaks for the methyl group (δ ~2.3 ppm) and brominated aromatic protons (δ ~7.3 ppm), differing from 2-(4-bromobenzyloxy)tetrahydro-2H-pyran, which exhibits split benzyloxy signals (δ 4.47 ppm) .

- Thermal Stability : Derivatives like 2-(2-bromoethoxy)tetrahydro-2H-pyran exhibit lower boiling points (~140–142°C at 3 Torr) compared to the target compound due to reduced molecular weight .

Catalytic Cross-Coupling

The target compound enables Suzuki-Miyaura couplings to access biaryl motifs, critical in drug discovery. For example, it reacts with arylboronic acids to yield 5-methylbiphenyl derivatives .

Functional Group Compatibility

Unlike 2-(4-chlorobutoxy)tetrahydro-2H-pyran, which requires stringent safety protocols (GHS hazard code H302/H312) , the target compound’s stability under ambient conditions simplifies handling in multistep syntheses.

Industrial Relevance

Commercial suppliers like KingChem and Chongqing Chemdad Co. highlight the demand for brominated tetrahydropyrans in producing tamoxifen analogs and polyethylene glycol derivatives .

Biological Activity

2-(2-bromo-4-methylphenoxy)tetrahydro-2H-pyran (BMP) is an organic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C12H15BrO2

- Appearance : Colorless to light yellow liquid

- Solubility : Soluble in organic solvents such as n-heptane, dichloromethane, and ethanol

- Stability : Relatively stable at room temperature; may decompose under extreme conditions (high temperature, strong acids or bases) .

BMP exhibits its biological effects primarily through interactions with various molecular targets, influencing biochemical pathways related to cell growth, apoptosis, and metabolism. The compound may modulate the activity of specific enzymes and receptors, leading to alterations in cellular functions.

Key Mechanisms:

- Enzyme Interaction : BMP has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting their activity and altering cellular responses .

- Cell Cycle Regulation : Similar compounds have demonstrated the ability to block cell cycle progression in neoplastic cells, particularly at the G0–G1 phase .

- Anti-inflammatory Effects : BMP may inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinases (MMPs), contributing to its anti-inflammatory properties .

Biological Activity

Research indicates that BMP possesses a range of biological activities:

- Antimicrobial Activity : BMP has shown promise in inhibiting the growth of various bacterial strains. In vitro studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Studies suggest that BMP can induce apoptosis in cancer cell lines. Its ability to interfere with key signaling pathways involved in cell proliferation makes it a candidate for further anticancer drug development .

- Anti-inflammatory Effects : BMP may reduce inflammation by downregulating pro-inflammatory cytokines and mediators, making it a potential therapeutic agent for inflammatory diseases .

Research Findings

A review of recent studies highlights the following findings regarding BMP:

Case Studies

- Antimicrobial Screening : In a study evaluating various compounds for antimicrobial activity, BMP was found to inhibit the growth of clinically isolated strains of bacteria, indicating its potential as a lead compound for antibiotic development .

- Cancer Cell Line Testing : BMP was tested against several cancer cell lines where it showed a dose-dependent inhibition of cell growth and induced apoptosis through caspase activation pathways .

- Inflammatory Response Modulation : In models of inflammation, BMP treatment resulted in decreased levels of TNF-α and IL-6, supporting its role as an anti-inflammatory agent .

Q & A

Q. What are the common synthetic routes for 2-(2-bromo-4-methylphenoxy)tetrahydro-2H-pyran?

- Methodological Answer : The compound can be synthesized via Prins cyclization , using benzaldehyde dimethyl acetal and silane as starting materials under acidic catalysis (e.g., H₂SO₄) at controlled temperatures . Alternatively, InBr₃-catalyzed reactions with trimethylsilyl bromide (TMSBr) in dichloromethane at low temperatures (-78°C) have been employed to introduce bromine selectively . Yield optimization often involves flash chromatography (hexane/ether gradients) for purification .

Q. What spectroscopic techniques are used for structural characterization?

- Methodological Answer : 1H and 13C NMR are critical for confirming the tetrahydropyran ring and bromophenoxy substituents. For example, δ 7.35 ppm (aromatic protons) and δ 4.47 ppm (tetrahydropyran oxygen-linked protons) are diagnostic . IR spectroscopy identifies functional groups (e.g., C-Br stretching at ~500 cm⁻¹) . Mass spectrometry (HRMS) validates molecular weight (e.g., m/z 299.04 for C₁₂H₁₅BrO₂) .

Q. How is the compound’s purity assessed during synthesis?

- Methodological Answer : Purity is evaluated via thin-layer chromatography (TLC) using phosphomolybdic acid staining and HPLC with UV detection. Quantitative analysis often employs internal standards (e.g., deuterated analogs) to minimize matrix effects .

Advanced Research Questions

Q. How can structural discrepancies in NMR data be resolved during elucidation?

- Methodological Answer : Contradictions between expected and observed NMR signals (e.g., unexpected splitting patterns) are addressed using 2D NMR techniques (COSY, HSQC) to map coupling networks . Computational tools like DFT-based chemical shift predictions (e.g., Gaussian09) further validate assignments . Comparative analysis with structurally related bromophenoxy derivatives (e.g., 2-(4-bromophenoxy)tetrahydro-2H-pyran) helps isolate substituent effects .

Q. What strategies optimize regioselectivity in bromination reactions?

- Methodological Answer : Regioselectivity is controlled by steric and electronic directing groups . For example, methyl groups at the 4-position on the phenyl ring enhance para-bromination due to steric hindrance . Catalytic systems like Pd(OAc)₂/ligand complexes in cross-coupling reactions (e.g., Suzuki-Miyaura) enable selective functionalization of the bromine site .

Q. How does the bromophenoxy moiety influence biological activity in enzyme inhibition studies?

- Methodological Answer : The bromine atom enhances electrophilic interactions with enzyme active sites. In HMG-CoA reductase inhibition , the bromophenoxy group mimics the hydrophobic pocket of mevalonate, as shown in IC₅₀ comparisons with statin derivatives (e.g., pitavastatin analogs) . Replacement with chlorine or iodine alters potency due to differences in van der Waals radii and electronegativity .

Q. What computational methods predict binding affinity for receptor targets like CCR5?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with CCR5 receptors. The bromophenoxy group’s orientation in the allosteric pocket correlates with positive modulation efficacy (e.g., compound 14 in Thum et al. ). Free energy perturbation (FEP) calculations quantify binding energy changes upon substituent modification .

Data Contradiction Analysis

Q. How are contradictory bioactivity results rationalized across studies?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., anticancer vs. anti-inflammatory assays) are analyzed via dose-response curve normalization and cell-line specificity profiling . For instance, cytotoxicity in MCF-7 cells but not in HEK293 may reflect tissue-specific uptake mechanisms . Meta-analyses using PubChem BioAssay data contextualize outliers .

Q. Why do synthetic yields vary significantly under similar conditions?

- Methodological Answer : Yield variability arises from trace moisture in solvents (suppresses InBr₃ activity) or catalyst degradation . Rigorous drying (molecular sieves) and in situ FTIR monitoring of reaction intermediates (e.g., silyl ethers) improve reproducibility . Statistical tools like Design of Experiments (DoE) identify critical parameters (temperature, stoichiometry) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.